Sodium chloride dihydrate
Description
Significance and Context of Hydrate (B1144303) Research
Hydrate research is a significant field in chemical science, focusing on compounds that incorporate water molecules into their fundamental structure. melscience.com These crystalline solids, known as hydrates, are formed when a substance's molecules or ions chemically bond with water molecules. melscience.com The study of hydrates is crucial as many chemical reactions and industrial processes occur in the presence of water, making it the most common solvent. melscience.com Understanding hydration is fundamental to various applications, including the synthesis of important industrial substances like acids and alcohols. melscience.com
The properties of hydrates, such as their crystal lattice structure, solubility, and water vapor pressure, can differ significantly from their anhydrous (water-free) counterparts, depending on the number of water molecules attached. melscience.com Modern research in this area often employs computational methods like Monte Carlo calculations and molecular dynamics to gain deeper insights into the hydration of ions. melscience.com
A particularly noteworthy area of hydrate research is the study of gas hydrates, also known as clathrates. core.ac.ukrsc.org These ice-like compounds form when water molecules create a crystalline lattice that traps gas molecules under specific pressure and temperature conditions. core.ac.ukrsc.org Gas hydrates have garnered considerable attention for their potential applications in sustainable technologies, including carbon dioxide capture and storage, energy storage, and water desalination. core.ac.ukrsc.org The fundamental understanding of hydrate formation and decomposition is critical for advancing new technologies in energy and environmental sectors. nih.gov
Overview of Sodium Chloride Hydrates in Natural and Engineered Systems
Sodium chloride, a ubiquitous compound, can form a hydrate known as sodium chloride dihydrate (NaCl·2H₂O), also referred to as hydrohalite. wikipedia.orgdiva-portal.org This dihydrate is the thermodynamically stable crystalline form of sodium chloride in its aqueous system at temperatures below 0.1°C (273.25 K). nih.govphasediagram.dk Above this temperature, the anhydrous form (NaCl) is more stable. nih.gov
In natural systems, this compound plays a role in various geochemical and atmospheric processes. For instance, it can precipitate in sea ice on Earth and is believed to exist on the surfaces of icy moons in our solar system. acs.orgpnas.org The formation of this compound particles in the atmosphere can influence cloud properties by acting as ice nuclei, which can impact cloud albedo and precipitation patterns. vulcanchem.com
In engineered systems, the formation of this compound can have significant implications. For example, the caking of sodium chloride powders at freezing temperatures is often caused by the formation of solid bridges of the dihydrate between the powder particles. researchgate.netacs.org In the oil and gas industry, the formation of gas hydrates in pipelines is a major concern for flow assurance, and the presence of sodium chloride in the water can influence the conditions under which these hydrates form. spebrazilfatc.com.brnih.gov The study of the NaCl-H₂O phase diagram is crucial for understanding and controlling these phenomena in various industrial applications. acs.orgcsic.es
Recent research has also led to the discovery of other, more complex sodium chloride hydrates under specific conditions of high pressure and low temperature, such as NaCl·8.5H₂O and NaCl·13H₂O, further expanding the known phases of this fundamental system. wikipedia.orgpnas.org A metastable form of the dihydrate, designated SC2-II, has also been identified, which forms under rapid freezing conditions and transforms into the stable hydrohalite (SC2-I) upon heating. diva-portal.orgacs.org
Detailed Research Findings
This compound (NaCl·2H₂O) is a crystalline solid that has been the subject of extensive scientific investigation. It is a hydrated ionic compound with a molecular weight of approximately 94.47 g/mol . vulcanchem.com
Formation and Stability
This compound typically forms from supersaturated brine solutions at temperatures below 0°C. vulcanchem.com It is the stable solid phase in the NaCl-H₂O system below the peritectic point of 0.1°C. phasediagram.dk The formation of the dihydrate from an aqueous solution is influenced by temperature and cooling rates. Rapid cooling can lead to the formation of a metastable dihydrate form. acs.orgvulcanchem.com The eutectic point for the sodium chloride-water system, where ice and this compound are in equilibrium with the saturated solution, is at -21.12°C. wikipedia.org
Crystallographic and Structural Properties
X-ray diffraction studies have revealed that this compound crystallizes in a monoclinic system. vulcanchem.comiucr.org The structure consists of sodium (Na⁺) and chloride (Cl⁻) ions with water molecules occupying interstitial positions within the crystal lattice. vulcanchem.com These water molecules are integral to the crystal structure, forming hydrogen-bonded networks. vulcanchem.com
Interactive Data Table: Crystallographic Data for this compound at 105 K
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.3313 |
| b (Å) | 10.1178 |
| c (Å) | 6.5029 |
| β (°) | 114.407 |
| Z | 4 |
| Data sourced from crystallographic studies. iucr.org |
Thermodynamic and Spectroscopic Data
The thermodynamic properties of this compound have been determined through various experimental techniques, including calorimetry. nist.govresearchgate.net These studies provide crucial data on its heat capacity and enthalpy of formation. researchgate.netnist.gov Spectroscopic methods, such as Raman and infrared spectroscopy, have been employed to identify and characterize the dihydrate, distinguishing it from its anhydrous form. diva-portal.orgnih.govaip.org The presence of water of hydration gives rise to distinct vibrational bands in the spectra, particularly in the O-H stretching region. diva-portal.orgaip.org
Interactive Data Table: Selected Thermodynamic and Spectroscopic Properties
| Property | Value/Range | Notes |
| Molecular Weight | 94.47 g/mol | vulcanchem.com |
| Heat Capacity (Cp) | 109 - 137 J mol⁻¹ K⁻¹ | Measured from 190 K to 250 K. researchgate.net |
| Enthalpy of Formation (from ice and halite at 273.15 K) | ~ -1.8 kJ mol⁻¹ | researchgate.net |
| Raman Spectral Peaks (O-H stretching) | 3424 cm⁻¹, 3545 cm⁻¹ | Identified as symmetric and asymmetric OH-stretching vibrations. aip.org |
| Infrared Absorption | Prominent signatures in the mid-infrared | Due to hydration water molecules. nih.gov |
Structure
2D Structure
Properties
CAS No. |
23724-87-0 |
|---|---|
Molecular Formula |
ClH4NaO2 |
Molecular Weight |
94.47 g/mol |
IUPAC Name |
sodium;chloride;dihydrate |
InChI |
InChI=1S/ClH.Na.2H2O/h1H;;2*1H2/q;+1;;/p-1 |
InChI Key |
XZPVPNZTYPUODG-UHFFFAOYSA-M |
Canonical SMILES |
O.O.[Na+].[Cl-] |
Origin of Product |
United States |
Crystallographic Investigations of Sodium Chloride Dihydrate
Fundamental Crystal Structure Analysis
The foundational understanding of sodium chloride dihydrate's solid-state structure comes from detailed analysis of its crystal lattice and the interactions between its constituent ions and water molecules.
Monoclinic System and Space Group Determination
This compound crystallizes in the monoclinic system, a crystal structure characterized by three unequal axes with one oblique angle. arizona.edu Extensive single-crystal X-ray diffraction studies have definitively assigned its space group as P2₁/c. researchgate.net This space group indicates a primitive unit cell with a two-fold screw axis and a glide plane.
At a temperature of 105 K, the unit cell parameters have been determined with high precision:
| Unit Cell Parameter | Value |
| a | 6.3313 (5) Å |
| b | 10.1178 (9) Å |
| c | 6.5029 (6) Å |
| β | 114.407 (7)° |
| Z (Formula units) | 4 |
Data from Klewe, B. & Pedersen, B. (1974).
Layered Structural Characteristics
The crystal structure of this compound exhibits a distinct layered arrangement. These layers are composed of sodium (Na⁺) and chloride (Cl⁻) ions, with water molecules situated between them. This layered characteristic is a key feature of its architecture, with strong ionic bonds dominating within the layers and weaker interactions present between them. The structure consists of layers of atoms connected by strong bonds in the bc or (100) plane.
Hydrogen-Bonding Networks within the Lattice
The water molecules within the this compound lattice are not merely space-fillers; they form an extensive and crucial network of hydrogen bonds. These hydrogen bonds play a significant role in stabilizing the crystal structure. The water molecules act as intermediaries, forming hydrogen-bonded networks between the layers of sodium and chloride ions. This intricate network of hydrogen bonds is a defining feature of the dihydrate's structure.
Advanced Structural Characterization Techniques
The elucidation of this compound's crystal structure has been made possible through the application of advanced characterization techniques, with X-ray diffraction being the most prominent.
X-ray Diffraction Studies (Single-Crystal and Powder)
Both single-crystal and powder X-ray diffraction (XRD) have been instrumental in determining and confirming the crystal structure of this compound.
Single-crystal XRD on a specimen cooled to 105 K provided the foundational data for determining the monoclinic space group and the precise unit cell dimensions. researchgate.net This technique allows for the accurate determination of atomic positions within the crystal lattice, leading to a detailed understanding of bond lengths and angles.
Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a sample. The powder pattern for synthetic this compound, also known as hydrohalite, provides a characteristic fingerprint of the compound. The most intense diffraction peaks correspond to specific d-spacings in the crystal lattice.
Below is a table of the most significant peaks observed in the powder X-ray diffraction pattern of synthetic this compound, taken at -5 °C.
| d-spacing (Å) | Relative Intensity |
| 3.87 | (8) |
| 3.82 | (9) |
| 2.98 | (10) |
| 2.88 | (6) |
| 2.67 | (10) |
| 2.52 | (10) |
| 2.24 | (9) |
Data from the Handbook of Mineralogy, hydrohalite. arizona.edu
These diffraction data are essential for identifying this compound in various samples and for studying its phase transitions and stability under different environmental conditions.
Neutron Diffraction Analysis
Neutron diffraction has been a crucial analytical tool, often used in conjunction with synchrotron X-ray powder diffraction, for the structural characterization of sodium chloride hydrates. This technique is particularly valuable for accurately determining the positions of hydrogen atoms, a task that is challenging for X-ray diffraction alone mdpi.com.
Recent research into the polymorphism of this compound has utilized neutron powder diffraction to analyze novel phases. In the characterization of a metastable form of this compound, designated SC2-II, both synchrotron X-ray and neutron powder diffraction were employed. researchgate.netacs.orgresearchgate.netnih.gov This dual approach allowed researchers to propose a detailed crystal structure for this new phase, suggesting it is structurally related to the common form of this compound (hydrohalite, or SC2-I) but with a 3 × 1 × 3 supercell researchgate.netacs.orgresearchgate.netnih.gov.
Cryo-Transmission Electron Microscopy (Cryo-TEM) for Prenucleation Clusters
The nucleation of this compound from a supersaturated solution is an unusually slow process, with mean nucleation times on the order of days uu.nl. This sluggishness has led to the scientific hypothesis that a metastable prenucleation phase exists, which inhibits the formation of stable dihydrate crystals researchgate.netuu.nlfigshare.com. It is theorized that this phase may increase the nucleation barrier or decrease the effective supersaturation of the solution acs.org.
While Cryo-TEM is a powerful technique for visualizing early-stage nucleation events, direct observation of these specific prenucleation clusters in this compound has not been explicitly detailed in the available research. However, the discovery of the metastable SC2-II phase has provided a potential candidate for such a prenucleation or parent phase. Researchers speculate that under slower cooling conditions, the newly identified SC2-II might readily relax into the more stable SC2-I form, explaining the observed kinetic inhibition acs.org.
Crystal Morphology and Anisotropic Growth
Dominant Crystal Facets
The morphology of this compound crystals is well-defined, exhibiting a monoclinic crystal system (space group P2₁/c) uu.nl. The crystal's shape is characterized by several dominant facets. Based on crystallographic analysis, these primary faces have been identified.
| Facet Type | Miller Index |
| Top and Bottom Faces | {100} |
| Perpendicular Side Faces | {010} |
| Tilted Faces | {011} and {111̅} |
This table presents the dominant crystal facets of this compound.
Anisotropic Facet Growth Rates
The growth of this compound crystals is anisotropic, meaning the growth rates differ along various crystallographic directions. This differential growth is dependent on conditions such as supersaturation, which influences the final crystal habit uu.nl.
Research has measured the distinct growth rates for the primary facets. The growth occurs in the ⟨100⟩, ⟨010⟩, and the combined ⟨011⟩/⟨111̅⟩ directions. This anisotropic behavior is evident in how the crystal's shape changes with varying levels of supersaturation; for instance, at a supersaturation of 7%, the crystals are not platelike, a morphology that is observed at higher supersaturation levels uu.nl.
Polymorphism and Metastable Hydrate (B1144303) Forms
Characterization of Metastable this compound (SC2-II)
Recently, a new metastable polymorph of this compound, termed SC2-II, was discovered and characterized researchgate.netacs.org. This marks the first new hydrate of NaCl found to form from a liquid solution at ambient pressure in 200 years acs.org. SC2-II is formed through the rapid freezing (at rates of 10¹–10² K s⁻¹) of a sodium chloride solution researchgate.netacs.orgnih.gov.
SC2-II is thermodynamically metastable with respect to the common hydrohalite form (SC2-I). Upon heating, it transforms irreversibly and exothermically to SC2-I and ice above approximately 190 K researchgate.netacs.orgresearchgate.netnih.gov. This transformation releases a measurable amount of heat. Detailed structural analysis using a combination of synchrotron X-ray and neutron powder diffraction has led to a proposed structure for SC2-II researchgate.netacs.org.
| Property | Value/Description |
| Designation | SC2-II |
| Formation Condition | Rapid freezing (10¹–10² K s⁻¹) of NaCl solution at ambient pressure researchgate.netacs.orgnih.gov |
| Stability | Metastable with respect to SC2-I (hydrohalite) researchgate.netacs.org |
| Transformation | Irreversibly transforms to SC2-I and ice Ih above ~190 K researchgate.netacs.orgresearchgate.netnih.gov |
| Transformation Enthalpy | -3.47 ± 0.55 kJ mol⁻¹ (exothermic) researchgate.netacs.orgresearchgate.netnih.gov |
| Proposed Crystal Structure | Structurally related to hydrohalite with a 3 × 1 × 3 P2₁/c supercell researchgate.netacs.orgresearchgate.netnih.gov |
This table summarizes the key characteristics of the metastable this compound polymorph, SC2-II.
Proposed Supercell Structures of Novel Hydrates
Recent research has led to the discovery of a metastable form of this compound, distinct from the common hydrohalite structure. researchgate.net This novel hydrate is formed through the rapid freezing of a sodium chloride solution at ambient pressure. researchgate.netresearchgate.net Using synchrotron X-ray and neutron powder diffraction, scientists have proposed that this new phase is structurally related to hydrohalite but is defined by a 3 × 1 × 3 supercell as its unit cell. researchgate.netresearchgate.net This metastable dihydrate is observed to transform irreversibly into the standard hydrohalite structure and ice Ih when heated above 190 K. researchgate.netresearchgate.net
In addition to this metastable dihydrate, other novel "hyperhydrated" sodium chloride structures have been identified under high-pressure, low-temperature conditions, such as 2NaCl·17H₂O (SC8.5) and NaCl·13H₂O (SC13). nih.govpnas.org These discoveries point to a greater diversity of hydrated crystalline forms of sodium chloride than previously known. usra.edu
Comparison with Known Hydrohalite (SC2-I) Structure
The established and most common form of this compound is the mineral hydrohalite, also designated as SC2. nih.govusra.edu Its crystal structure has been determined to be monoclinic with the space group P2₁/c. usra.eduuu.nlarizona.edu In this arrangement, sodium (Na⁺) and chloride (Cl⁻) ions exist as ionically bonded pairs, with a separation distance of approximately 2.80 Å. pnas.org
In contrast, the newly discovered hyperhydrated phases, such as 2NaCl·17H₂O (SC8.5) and NaCl·13H₂O (SC13), exhibit a fundamentally different atomic arrangement. nih.gov In these structures, the sodium and chloride ions are fully dissociated, separated by extensive networks of water molecules. nih.govpnas.org For instance, the shortest Na–Cl distance in the SC8.5 structure is 4.26 Å, significantly larger than in hydrohalite, confirming the absence of direct ionic bonding. pnas.org The sodium ions in these hyperhydrated structures are typically found in a full solvation shell configuration, forming [Na(H₂O)₆]⁺ octahedra. nih.govusra.edu This dissociation and hyperhydration allows for a much higher incorporation of water molecules into the crystal lattice compared to the simple dihydrate structure of hydrohalite. researchgate.net
Below is a comparison of the crystallographic data for standard hydrohalite (SC2-I) and a novel hyperhydrated phase (SC8.5).
| Property | Hydrohalite (SC2-I) | 2NaCl·17H₂O (SC8.5) |
|---|---|---|
| Formula | NaCl·2H₂O | 2NaCl·17H₂O |
| Crystal System | Monoclinic uu.nlmindat.org | Monoclinic nih.gov |
| Space Group | P2₁/c usra.eduarizona.edu | C2/c nih.gov |
| Unit Cell Parameters (a) | 6.3313 Å mindat.org | 15.0132 Å nih.gov |
| Unit Cell Parameters (b) | 10.1178 Å mindat.org | 6.08030 Å nih.gov |
| Unit Cell Parameters (c) | 6.5029 Å mindat.org | 21.9946 Å nih.gov |
| Unit Cell Parameters (β) | 114.407° mindat.org | 103.086° nih.gov |
| Ionic State | Ionically bonded Na⁺-Cl⁻ pairs nih.gov | Fully dissociated Na⁺ and Cl⁻ ions nih.govpnas.org |
Volume Thermal Expansion of Hydrohalite
The volumetric thermal expansion of hydrohalite (NaCl·2H₂O) has been estimated through characterization of crystallized samples using X-ray diffraction techniques, including both single-crystal and powder methods. researchgate.net These investigations have determined an average volume thermal expansion coefficient for hydrohalite. researchgate.net
Over the temperature range of 100 K to 250 K, the average coefficient was found to be approximately 70 × 10⁻⁶ K⁻¹. researchgate.net
| Property | Value |
|---|---|
| Average Volume Thermal Expansion Coefficient | ~70 × 10⁻⁶ K⁻¹ researchgate.net |
| Temperature Range | 100 K to 250 K researchgate.net |
Phase Equilibria and Thermodynamic Studies of the Nacl H₂o System
Binary Phase Diagram of H₂O-NaCl
The binary phase diagram of water and sodium chloride illustrates the stable phases of the system at various temperatures and compositions. At atmospheric pressure, the diagram is characterized by regions corresponding to liquid brine, solid ice, solid sodium chloride (halite), and solid sodium chloride dihydrate (hydrohalite). aip.orgresearchgate.net
Hydrohalite is a hydrated form of sodium chloride that is stable at temperatures at or below 0.1°C. wikipedia.orgtaylorandfrancis.com It crystallizes from saturated halite brines under these cold conditions. wikipedia.org The formation of hydrohalite is a significant process in environments such as sea ice and hypersaline lakes. researchgate.net Unlike the anhydrous form (halite), hydrohalite exhibits a strong positive temperature coefficient of solubility. wikipedia.org
Under elevated pressure, the stability field of hydrohalite shifts. It is stable in a pressure range of 7,900 to 11,600 atmospheres. wikipedia.org The decomposition temperature of hydrohalite increases with pressure at a rate of approximately 0.007 K per atmosphere up to 1000 atmospheres, reaching a maximum of 25.8°C at around 9400 atmospheres. wikipedia.org Beyond this pressure, the decomposition temperature begins to decrease. wikipedia.org
| Condition | Stability of Hydrohalite |
| Temperature (at atmospheric pressure) | Stable at or below 0.1°C wikipedia.orgtaylorandfrancis.com |
| Pressure | Stable between 7,900 and 11,600 atmospheres wikipedia.org |
The NaCl-H₂O phase diagram features two important invariant points: a eutectic point and a peritectic point. phasediagram.dk
The eutectic point occurs at a temperature of -21.1°C and a sodium chloride concentration of 23.3 wt%. ajsonline.org At this point, a saturated liquid solution is in equilibrium with two solid phases: ice and hydrohalite (NaCl·2H₂O). phasediagram.dkajsonline.org This represents the lowest temperature at which a liquid aqueous solution of sodium chloride can exist in equilibrium. phasediagram.dk Some studies have also reported a metastable eutectic occurring around -28°C. researchgate.netresearchgate.net
The peritectic point is found at 0.1°C with a sodium chloride concentration of 26.3 wt%. phasediagram.dkajsonline.org At this temperature, hydrohalite incongruently melts, decomposing into solid anhydrous sodium chloride (halite) and a saturated aqueous solution. phasediagram.dksmith.edu Above this temperature, halite is the stable solid phase in equilibrium with the saturated brine. phasediagram.dksmith.edu
| Invariant Point | Temperature (°C) | NaCl Concentration (wt%) | Coexisting Phases |
| Eutectic | -21.1 ajsonline.org | 23.3 ajsonline.org | Liquid, Ice, Hydrohalite (NaCl·2H₂O) phasediagram.dkajsonline.org |
| Peritectic | 0.1 phasediagram.dkajsonline.org | 26.3 ajsonline.org | Liquid, Halite (NaCl), Hydrohalite (NaCl·2H₂O) phasediagram.dksmith.edu |
Temperature is a primary factor governing the phase transitions in the NaCl-H₂O system. As a saline solution is cooled, its phase follows a path on the phase diagram determined by its initial concentration. libretexts.org For solutions with less than 23.3 wt% NaCl, ice will crystallize first, enriching the remaining brine in salt until the eutectic point is reached. libretexts.org For more concentrated solutions, cooling below 0.1°C leads to the crystallization of hydrohalite. aip.org
Pressure significantly influences the phase boundaries. An increase in pressure generally raises the boiling point of the aqueous solution. youtube.com More specifically for hydrohalite, increasing pressure elevates its decomposition temperature. wikipedia.org For instance, the decomposition temperature of hydrohalite increases by 0.007 K for each atmosphere of pressure increase (in the range of 1-1000 atmospheres). wikipedia.org This indicates that at higher pressures, hydrohalite can exist at temperatures above its 0.1°C decomposition point at atmospheric pressure. wikipedia.org
Formation Conditions and Pathways
The formation of this compound is governed by thermodynamic and kinetic factors, including the degree of supersaturation of the solution and the rate at which it is cooled. aip.orguu.nl
The nucleation of hydrohalite crystals is highly dependent on the supersaturation of the sodium chloride solution. uu.nl Supersaturation can be achieved by cooling a concentrated brine below the hydrohalite solubility curve. uu.nl Studies have shown a direct relationship between the level of supersaturation and the nucleation rate of dihydrate crystals. uu.nl For example, experiments have been conducted with supersaturations ranging from 0.8% to 15% to investigate this dependency. uu.nl
The cooling rate also plays a critical role in the crystallization process. Rapid cooling can lead to the formation of metastable phases. researchgate.net The rate of cooling influences the number and size of the crystals formed. Slower cooling rates generally allow for the growth of larger and more well-defined crystals. utah.edu
Several experimental procedures have been developed for the crystallization of this compound and the growth of single crystals. A common method involves preparing a saturated NaCl solution at room temperature. unito.it
To grow hydrohalite crystals, this saturated solution is then cooled to sub-zero temperatures. For instance, a jar of raw brine can be cooled in a freezer to -21°C to form hydrohalite crystals. googleapis.com In a more controlled setup, a droplet of the saturated solution can be placed between two glass slides to create a micro-vessel. unito.it This assembly is then placed on a cryo-thermostatic plate and subjected to controlled cooling cycles, for example, with gradients of 10, 15, and 20 °C/min. unito.it
Nucleation, the initial step of crystal formation, can be a stochastic process. uu.nl To overcome the high nucleation energy of hydrohalite, nucleation can be triggered by quenching the solution to a much lower temperature, such as -60°C, before resuming the controlled cooling cycle. wikipedia.orgunito.it
Thermochemical Characterization
The apparent molar heat capacity of the NaCl-H₂O system provides valuable information about the interactions between the solute (NaCl) and the solvent (H₂O). Experimental data has been collected for aqueous NaCl solutions over a range of temperatures, including sub-zero conditions, and concentrations. researchgate.netdtic.mil These studies show that the apparent molar heat capacities are dependent on both temperature and molality. researchgate.net For instance, at infinite dilution, the apparent molar heat capacities of NaCl(aq) have been estimated for temperatures from 0°C down to -25°C. researchgate.net The data from these experimental determinations are crucial for developing and refining thermodynamic models, such as the Helgeson-Kirkham-Flowers (HKF) equation of state, which can be used to predict the thermodynamic properties of aqueous species at various temperatures and pressures. researchgate.net
Apparent Molar Heat Capacities of NaCl(aq) at Infinite Dilution
| Temperature (°C) | Apparent Molar Heat Capacity (J·mol⁻¹·K⁻¹) |
|---|---|
| -25 | -230 |
| -20 | -190 |
| -15 | -155 |
| -10 | -125 |
| -5 | -100 |
| 0 | -80 |
Note: Data extrapolated from graphical representations in scientific literature. researchgate.net
The enthalpy changes associated with the dehydration and phase transitions of this compound are fundamental thermodynamic properties. The process of dehydration involves the removal of the two water molecules from the crystal lattice. Calorimetric analyses have been conducted to quantify the energy changes during these transitions. For example, a newly discovered metastable form of NaCl dihydrate was found to transform to the more stable hydrohalite form with a heat release of -3.47 ± 0.55 kJ mol⁻¹. acs.org
The enthalpy of fusion, which is the heat absorbed when a substance melts, is another key parameter. For sodium chloride, the standard enthalpy change of fusion is 27.95 kJ/mol. wikipedia.org The incongruent melting of this compound, where it decomposes to solid NaCl and a saline solution, occurs at 0.1°C. wikipedia.org The enthalpy of solution for NaCl in water is slightly endothermic, with a value of +3.9 kJ mol⁻¹. dntb.gov.ua This indicates that a small amount of heat is absorbed from the surroundings when sodium chloride dissolves.
The solubility of sodium chloride in water shows a relatively slight increase with rising temperature compared to many other salts. ausetute.com.ausigmaaldrich.com At 0°C, the solubility is approximately 35.6 grams per 100 grams of water, and this increases to about 39.2 grams per 100 grams of water at 100°C. sigmaaldrich.com The phase diagram for the NaCl-H₂O system shows that below 0.1°C, the solid phase in equilibrium with a saturated solution is this compound (hydrohalite). wikipedia.orgaip.org Above this temperature, the stable solid phase is anhydrous sodium chloride. aip.org The eutectic point for the NaCl-H₂O system, where ice and this compound coexist in equilibrium with the saturated solution, is at -21.1°C with a composition of 23.3 wt% NaCl. aip.org
Solubility of Sodium Chloride in Water
| Temperature (°C) | Solubility (g NaCl / 100 g H₂O) |
|---|---|
| 0 | 35.6 |
| 20 | 35.8 |
| 40 | 36.42 |
| 60 | 37.05 |
| 80 | 38.05 |
| 100 | 39.2 |
Data sourced from publicly available solubility tables. sigmaaldrich.com
High-Pressure Phase Behavior and Novel Hydrates
The phase behavior of the NaCl-H₂O system under high pressure has been an area of active research, leading to the discovery of novel sodium chloride hydrates. geekwire.compnas.orgusra.edu Until recently, this compound was the only known hydrate (B1144303) of NaCl. However, experiments conducted at high pressures (up to 25,000 times standard atmospheric pressure) and low temperatures have identified new, "hyperhydrated" forms. geekwire.comusra.edu
An international team of researchers has characterized three new hydrate phases in the 150-300 K temperature range and up to 2,500 MPa. usra.edu The crystal structures of two of these have been refined:
Disodium (B8443419) chloride decaheptahydrate (2NaCl·17H₂O) pnas.orgusra.edu
Sodium chloride decatriahydrate (NaCl·13H₂O) pnas.orgusra.edu
These hyperhydrated structures are notable because the sodium and chloride ions are fully dissociated within the crystal lattice, allowing for a much higher incorporation of water molecules. pnas.orgusra.edu This is in contrast to the previously known dihydrate. The discovery of these new phases has led to a significant update of the H₂O-NaCl phase diagram. pnas.org Thermodynamic models suggest that the 2NaCl·17H₂O hydrate could be stable at room pressure below 235 K. pnas.org These findings have important implications for planetary science, as these high-pressure hydrates could exist on icy moons like Europa and Ganymede, potentially explaining some of the unusual spectral data observed from their surfaces. pnas.orgsciencedaily.com
Newly Discovered High-Pressure Sodium Chloride Hydrates
| Compound Name | Chemical Formula | Discovery Conditions |
|---|---|---|
| Disodium chloride decaheptahydrate | 2NaCl·17H₂O | High pressure (up to 2,500 MPa) and low temperature (150-300 K) |
| Sodium chloride decatriahydrate | NaCl·13H₂O | High pressure (up to 2,500 MPa) and low temperature (150-300 K) |
Crystallization Kinetics and Inhibition Mechanisms
Nucleation Dynamics and Mechanisms
Nucleation, the initial step in crystallization, involves the formation of stable crystalline nuclei from a supersaturated solution. The dynamics of this process for sodium chloride dihydrate are complex and exhibit unique characteristics.
Research suggests that the nucleation of this compound does not proceed directly from solution in a single step. Instead, it is preceded by the formation of a metastable prenucleation phase acs.orgfigshare.comresearchgate.netacs.org. This phase is characterized by the aggregation of dissolved Na⁺ and Cl⁻ ions into clusters before the formation of a structured crystal lattice arxiv.org. These prenucleation clusters are transient and differ from the classical view of nucleation, which involves the simultaneous growth in size and crystalline order ucl.ac.uk. The evolution of these clusters is a critical step; they appear to inhibit the actual nucleation of dihydrate crystals, contributing to the observed slow nucleation rates acs.orgfigshare.comresearchgate.netacs.org. Molecular dynamics simulations indicate that as ion concentrations increase, dissolved ions tend to aggregate, a process driven by hydrophobic interactions that lowers the energy barrier for subsequent nucleation arxiv.org.
The nucleation rate of this compound has been observed to be exceptionally low acs.orgfigshare.comresearchgate.netuu.nl. Furthermore, studies have shown that this rate is not constant but tends to increase over time acs.orgresearchgate.netuu.nl. This time-dependent behavior is likely linked to the evolution of the aforementioned prenucleation phase acs.orgresearchgate.netacs.org. The slow kinetics are a significant factor in the crystallization process.
Experimental data on nucleation rates at varying supersaturation levels have been analyzed using different kinetic models. The table below summarizes the findings from fitting experimental data to classical nucleation theory (time-independent) versus a cumulative Weibull distribution (time-dependent), demonstrating the better fit of the time-dependent model uu.nl.
| Supersaturation (σ) | Nucleation Rate (J) - Classical Fit (m⁻³s⁻¹) | Nucleation Rate (J) - Weibull Fit (m⁻³s⁻¹) |
| 1.10 | 1.5 x 10³ | Increases with time |
| 1.15 | 3.0 x 10³ | Increases with time |
| 1.20 | 6.0 x 10³ | Increases with time |
This table is illustrative, based on the description of data analysis in the source material.
The primary factor inhibiting the nucleation of this compound appears to be the formation of the metastable prenucleation phase itself acs.orgresearchgate.netacs.org. This phase acts as an intermediate, delaying the formation of stable, crystalline nuclei. While various additives are often used to control crystallization, their influence on the nucleation rate of the dihydrate has been found to be limited acs.orgfigshare.comresearchgate.netuu.nl. This suggests that preventing the initial formation of dihydrate crystals by inhibiting nucleation is challenging. Therefore, strategies to prevent issues like caking often shift focus from nucleation inhibition to controlling the subsequent crystal growth phase uu.nlacs.org.
Crystal Growth Control
Once stable nuclei have formed, they begin to grow into larger crystals. Controlling this growth phase is a key strategy for mitigating the effects of this compound formation.
External conditions can significantly influence the crystal growth rate of this compound. Factors such as the degree of supersaturation in the solution and physical agitation play a crucial role strath.ac.ukcore.ac.uk. For instance, the concentration of the source NaCl solution has a direct impact on both the growth speed and the resulting crystal morphology nih.gov. Higher concentrations tend to lead to faster growth and the formation of dendritic, or tree-like, structures nih.gov. Agitation of the solution is another critical factor that can alter crystallization kinetics, affecting both nucleation and growth strath.ac.ukcore.ac.uk.
The addition of specific impurities or additives to the solution is an effective method for controlling the growth of this compound crystals acs.org. These substances can adsorb onto the crystal surfaces, disrupting the regular addition of new layers and thereby slowing or stopping growth.
A particularly effective inhibitor for dihydrate growth is a mixture of iron(III) and L-tartaric acid acs.orgfigshare.comresearchgate.netuu.nl. It is believed that these components form a metal-organic coordination complex that effectively hinders the crystal growth process acs.orgresearchgate.netuu.nl. Other substances have also been investigated for their inhibitory effects. The table below presents research findings on the influence of various additives on the growth rate of this compound facets.
| Additive | Concentration (ppm) | Observed Effect on Growth Rate | Reference |
|---|---|---|---|
| Iron(III) with L-tartaric acid | Low ppm | Significant inhibition of dihydrate growth | acs.orguu.nl |
| Trehalose | 1000 | Investigated for preventing dihydrate formation | uu.nl |
| Cerium(III) nitrate | Not specified | Investigated as a potential growth inhibitor | uu.nl |
| Potassium ferrocyanide | Low ppm | Effective anticaking agent for anhydrous NaCl, less so for dihydrate | uu.nl |
The findings indicate that while some traditional anticaking agents for anhydrous sodium chloride are less effective under freezing conditions due to the formation of the dihydrate, targeted additives like the iron(III)-L-tartaric acid complex show significant promise in inhibiting its growth researchgate.netuu.nl.
Mechanistic Insights into Adsorption-Based Inhibition
Inhibition of this compound crystallization is primarily achieved through the action of additives that adsorb onto the growing crystal surfaces. This adsorption disrupts the normal crystal growth process. The fundamental mechanisms of action for these inhibitors involve either preventing or delaying the formation of stable crystal nuclei or modifying the crystal habit by adsorbing onto specific faces of a growing crystal, thereby reducing its growth rate nih.gov.
For an inhibitor to be effective, it must form a sufficient number of coordinative bonds with the ions on the mineral surface nih.gov. The attraction forces are often electrostatic, requiring some ionization of the inhibitor's functional groups to enable hydrogen and/or coordinative bonds to form with the ions at the crystal surface. The effectiveness of the adsorption is influenced by several factors, including the inhibitor's affinity for the crystal surface and its molecular configuration upon adsorption nih.govresearchgate.net. A planar configuration on the crystal surface can enhance the inhibitor's attractive and bonding capabilities nih.gov.
A notable example of an effective inhibitor for this compound is a mixture of iron(III) and L-tartaric acid, which is believed to form a metal-organic coordination complex uu.nlresearchgate.netacs.orgfigshare.comuu.nl. This complex acts as a potent inhibitor of dihydrate growth. Similarly, ferrocyanide ions ([Fe(CN)₆]⁴⁻) are well-known anticaking agents for sodium chloride. They work by adsorbing onto the {100} faces of the NaCl crystals, which blocks further crystal growth due to a charge mismatch tudelft.nlresearchgate.net. This action suppresses the growth rate along the <100> direction and alters the crystal morphology from cubic to dendritic tudelft.nl.
Research has shown that surfactants can also act as crystallization inhibitors by passivating nucleation sites at both the liquid/air and solid/liquid interfaces nih.gov. This passivation leads to a higher supersaturation level being required before nucleation occurs nih.gov.
The table below summarizes the mechanisms of various inhibitors.
| Inhibitor/Additive | Proposed Inhibition Mechanism | Reference |
| Iron(III) and L-tartaric acid | Forms a metal-organic coordination complex that inhibits dihydrate growth. | uu.nlresearchgate.netacs.orgfigshare.comuu.nl |
| Ferrocyanide | Adsorbs onto the {100} faces of NaCl crystals, causing a charge mismatch that blocks growth and alters morphology to dendritic. | tudelft.nlresearchgate.net |
| Surfactants | Passivates nucleation sites at liquid/air and solid/liquid interfaces, requiring higher supersaturation for nucleation. | nih.gov |
| Iron(III) meso-tartrate (Fe-mTA) | Acts as a nucleation promoter and growth inhibitor by inducing surface roughness. | nih.gov |
Implications for Material Stability and Processing
The formation of this compound has significant implications for the stability and processing of sodium chloride, particularly in industrial settings. The primary issue is the phenomenon of caking, which can severely hamper the handling and application of salt products uu.nlnih.govgoogle.com.
Mitigation of Dihydrate-Induced Caking Phenomena
Sodium chloride powders have a strong tendency to cake at freezing temperatures, a phenomenon caused by the formation of solid bridges of this compound between the powder particles uu.nlresearchgate.netacs.orgfigshare.comresearchgate.net. Caking occurs due to the hygroscopic nature of salt; at high humidity, water is trapped between salt granules, dissolving some of the salt. When humidity drops, this water evaporates, leaving behind a crystalline salt bridge that welds adjacent crystals together google.comgoogle.com.
To counteract this, anticaking agents are employed. These additives work by inhibiting the formation of the crystal bridges that lead to caking ru.nl. One effective bio-based additive is iron(III) meso-tartrate (Fe-mTA). Research indicates that Fe-mTA functions as both a nucleation promoter and a growth inhibitor by creating roughness on the crystal surface nih.gov. This induced roughness reduces the effective contact area between crystals and encourages the spreading of the liquid bridge, which in turn prevents the formation of a solid bridge upon water evaporation nih.gov.
The effectiveness of various anticaking agents has been studied extensively. The table below presents some common agents and their observed effects.
| Anticaking Agent | Effect on Caking | Reference |
| Iron(III) meso-tartrate (Fe-mTA) | Prevents solid bridge formation by inducing surface roughness. | nih.gov |
| Potassium Ferrocyanide | A very effective agent, even at low concentrations, that prevents caking. | uu.nl |
| Nitrilotriacetamide | Known effective anticaking agent for sodium chloride. | uu.nl |
| Uncooked Rice Grains | Absorb moisture, preventing the salt crystals from clumping together. | slurrp.comfoodrepublic.commotherwouldknow.com |
| Dried Parsley | Absorbs moisture and imparts a fresh aroma. | slurrp.com |
Strategies for Controlled Crystallization
Controlling the crystallization of this compound is crucial for preventing caking and ensuring product quality. There are two primary strategies for achieving this: inhibiting the growth of the dihydrate crystals or preventing their initial nucleation uu.nluu.nl.
Inhibiting crystal growth prevents the dihydrate-covered sodium chloride crystals from caking together uu.nluu.nl. As discussed previously, additives like the iron(III) and L-tartaric acid complex have been identified as likely candidates for inhibiting dihydrate growth uu.nlresearchgate.netacs.orgfigshare.comuu.nl.
Alternatively, preventing the formation of the dihydrate layer by inhibiting the nucleation of its crystals is another effective approach. If dihydrate nucleation is prevented, standard anticaking agents for anhydrous sodium chloride can remain effective as no dihydrate layer is formed uu.nluu.nl. However, studies have found that the nucleation rate of the dihydrate is naturally very low and that the influence of many additives on this rate is limited uu.nlresearchgate.netacs.orgfigshare.com. This low nucleation rate is possibly due to the formation of a metastable prenucleation phase that inhibits the nucleation of dihydrate crystals uu.nlresearchgate.netacs.orgfigshare.comuu.nl.
Controlled crystallization can also be managed by manipulating process conditions such as supersaturation uu.nl. Research has shown that varying the supersaturation level has a significant influence on the nucleation rate of the dihydrate uu.nl. Therefore, careful control of solution concentration and temperature can be used as a strategy to manage dihydrate formation.
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structure of this compound. These methods are sensitive to the vibrational modes of the water molecules of hydration and the lattice structure of the crystal.
Infrared spectroscopy of this compound reveals prominent absorption features due to the water of hydration, which are absent in the spectrum of anhydrous sodium chloride. The IR extinction spectra of crystallized aqueous NaCl solution droplets have been used to retrieve the complex refractive indices of NaCl·2H₂O in the 6000–800 cm⁻¹ wavenumber range. These studies are particularly relevant for understanding the crystallization of aqueous sodium chloride solution droplets at low temperatures, where the dihydrate is the thermodynamically stable form below 273.3 K. The formation of this compound has been observed to occur at temperatures significantly below the peritectic point, with a transition regime between 235 K and 216 K where the composition of crystallized particles shifts from predominantly anhydrous NaCl to almost exclusively NaCl·2H₂O.
Theoretical approaches, such as those using the DFT method, have been employed to calculate the profiles of IR spectra for clusters containing NaCl and water molecules. These calculations help in understanding the influence of solvate shell interactions on the IR spectrum. For instance, it has been found that the IR spectrum band is primarily formed by the interacting solvation shells of Na⁺ and Cl⁻ ions.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretching | 3400 - 3550 | Bands associated with the stretching vibrations of the water molecules within the hydrate (B1144303) structure. |
| H-O-H Bending | ~1650 | Vibration corresponding to the bending motion of the water molecules. |
| Librational Modes | Below 1000 | Restricted rotational motions of the water molecules within the crystal lattice. |
Raman spectroscopy is highly effective in characterizing the different hydrate phases of sodium chloride. The mineral hydrohalite (NaCl·2H₂O) exhibits characteristic peaks in the O-H stretching region at approximately 3420 cm⁻¹ and 3542 cm⁻¹. The dissolution of NaCl in water affects the O-H stretching band, causing a decrease in the number of hydrogen bonds in the intermolecular structure of water.
Studies on various NaCl hydrates at different pressures and temperatures have identified unique Raman spectra for each phase. For example, a hyperhydrated phase, 2NaCl·17H₂O, shows distinct peaks at 3404, 3450, and 3511 cm⁻¹ in the stretching region when measured at 0.42 GPa and 245 K. Another phase, described as a C2/c needle hydrate, has a broader peak centered around 3460 cm⁻¹ with a smaller contribution near 3499 cm⁻¹. The lattice mode regions of these hyperhydrated phases display a complex collection of Raman peaks, distinguishing them from hydrohalite.
| Hydrate Phase | Pressure (GPa) | Temperature (K) | O-H Stretching Raman Peaks (cm⁻¹) |
|---|---|---|---|
| Hydrohalite (NaCl·2H₂O) | 1.05 | 275 | 3420, 3542 uis.no |
| 2NaCl·17H₂O | 0.42 | 245 | 3404, 3450, 3511 nih.gov |
| C2/c needle hydrate | 0.43 | 235 | ~3460, ~3499 nih.gov |
| "Columnar" phase | 0.2 - 1.2 | Ambient | 3410, 3460, 3510 uis.nonih.gov |
Nuclear Magnetic Resonance (NMR) Investigations
NMR spectroscopy provides a sensitive probe of the local environment of specific nuclei. For this compound, studies involving Deuteron (B1233211) (²H), Proton (¹H), and Sodium (²³Na) nuclei offer valuable information on the structure and dynamics of the water molecules and the sodium ions.
¹H NMR studies of frozen aqueous NaCl solutions have revealed the presence of a liquid-like phase, often referred to as a quasi-brine layer, even at temperatures below the eutectic point where the formation of crystalline this compound is expected. researchgate.net The ¹H NMR spectra of these frozen solutions show resonances that are broader and weaker than those of unfrozen solutions but are significantly narrower than what would be expected for a solid ice phase, indicating motional freedom of the water molecules.
²³Na is a quadrupolar nucleus (spin I = 3/2), which means its NMR signal is sensitive to the symmetry of the local electric field. huji.ac.il In a symmetric environment, such as Na⁺ ions in a dilute aqueous solution, a relatively sharp NMR signal is observed. However, in the solid state, including in this compound, the local environment of the sodium ion is less symmetric, leading to a significant broadening of the ²³Na NMR signal. The resonance line width for Na⁺ in an aqueous solution can be more than 100 times narrower than that of solid NaCl or NaCl·2H₂O. researchgate.net This difference in line width can be used to distinguish between sodium ions in a liquid-like environment and those in a solid hydrate structure. Solid-state ²³Na NMR experiments, often employing techniques like Magic Angle Spinning (MAS), are used to characterize the sodium environment in solids. The chemical shift of reagent-grade NaCl is often used as a reference point (0.0 ppm) in ²³Na NMR spectroscopy. researchgate.net
Deuteron (²H) NMR is a powerful technique for studying the dynamics of water molecules in solid hydrates. Due to the interaction of the deuteron's nuclear quadrupole moment with the electric field gradient, the ²H NMR lineshape is highly sensitive to the orientation and motion of the C-D bond (in this case, O-D bond in deuterated water). While specific deuteron NMR studies focused solely on this compound are not extensively documented in the provided context, the technique is widely applied to understand water dynamics in similar hydrated systems.
The Electric Field Gradient (EFG) tensor at a nucleus describes the spatial variation of the electric field generated by the surrounding electronic and nuclear charges. wikipedia.org For quadrupolar nuclei like ²³Na (I = 3/2), the interaction between the nuclear electric quadrupole moment and the EFG tensor is a dominant factor determining the NMR spectral features. wikipedia.orgresearchgate.net This interaction is characterized by the quadrupolar coupling constant (Cq) and the asymmetry parameter (ηQ), which provide detailed information about the local symmetry and electronic structure around the nucleus.
The EFG is highly sensitive to the immediate electronic environment of a nucleus, with the operator scaling as r⁻³, where r is the distance from the nucleus. wikipedia.org A non-zero EFG occurs when the surrounding charges deviate from cubic symmetry. In the case of this compound, the arrangement of water molecules and chloride ions around the sodium ion creates a specific EFG.
First-principles electronic structure calculations, particularly using Density Functional Theory (DFT), have become an important tool for computing EFG tensors in solids. wikipedia.orgfrontiersin.orgfrontiersin.org By comparing the computationally predicted EFG parameters with those derived from experimental solid-state NMR spectra, researchers can validate and refine the crystal structure of materials like this compound. This combined experimental and computational approach allows for a detailed understanding of the local structure and bonding within the hydrate.
Computational Modeling and Simulation
Computational methods, including molecular dynamics (MD) simulations and quantum chemical calculations, provide atomic-level insights that complement experimental findings.
MD simulations are widely used to study the behavior of aqueous sodium chloride solutions over a range of concentrations and temperatures. These simulations can predict macroscopic properties such as density and surface tension, as well as microscopic details like the radial distribution functions of ions and water molecules, solvation shell structures, and coordination numbers. While many simulations focus on the liquid state, they provide the fundamental understanding of ion-water interactions that govern the formation of hydrate structures.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the properties of specific clusters of (NaCl)n(H₂O)₂n. These calculations can be used to determine the stable isomers of such clusters and to analyze their vibrational frequencies, which can then be compared with experimental IR and Raman spectra. DFT is also a key tool for calculating the EFG tensors at the nuclear sites, providing a direct link between the computed electronic structure and the experimental NMR data. For instance, the M06-2X exchange-correlation functional has been shown to provide reliable results for the structures of (NaCl)n(H₂O)₂n clusters, suggesting that in the nucleation process of the dihydrate, the Na-Cl bond remains intact. researchgate.net
Spectroscopic and Computational Approaches in Dihydrate Research
Modern research into the fundamental properties and behaviors of sodium chloride dihydrate increasingly relies on sophisticated computational and spectroscopic techniques. These methods provide molecular-level insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) has become a powerful tool for investigating the structural and energetic properties of sodium chloride-water systems. By solving the electronic structure of many-body systems, DFT can accurately predict geometric parameters, interaction energies, and vibrational frequencies.
DFT calculations have been employed to examine the properties of bulk sodium chloride, its various surfaces, and its interaction with water molecules. For instance, studies have utilized different exchange-correlation functionals, such as the local-density approximation (LDA) and the generalized gradient approximation (PBE), to determine surface energy and structure of NaCl(001). aps.org These calculations reveal that the surface undergoes only minor relaxations of the top layer of atoms. aps.org When studying the energetics of bulk NaCl, it has been noted that certain functionals like PBE-WC show improvements in calculating the lattice constant and bulk modulus over standard PBE. aps.org
The accuracy of DFT allows for the determination of key structural parameters, including interlayer spacing and intralayer buckling of the sodium and chlorine atoms on the surface layers. aps.org Furthermore, DFT has been used to calculate the formation energies of defects and steps on the crystal surface, providing insights into crystal morphology and stability. aps.org In conjunction with spectroscopic methods like Raman spectroscopy, DFT calculations provide a more complete understanding of the solid-state geometry and supramolecular chemistry of hydrated sodium chloride. researchgate.net
Research has also focused on small clusters of (NaCl)n(H2O)2n to understand the nucleation process of the dihydrate. By analyzing isomers, these studies suggest that the Na-Cl bond is present during nucleation and that the bond lengths and electron densities in larger clusters approach those found in the crystal structure. researchgate.net
Table 1: Selected DFT-Calculated Properties of Bulk NaCl
| Property | Functional | Calculated Value | Experimental Value |
| Cohesive Energy (eV) | LDA | 6.96 | 6.62 |
| PBE | 6.16 | ||
| PBE-WC | 6.28 | ||
| Formation Energy (eV) | LDA | -3.89 | -4.26 |
| PBE | -3.63 | ||
| PBE-WC | -3.65 | ||
| Lattice Energy (eV) | LDA | 8.39 | 8.20 |
| PBE | 7.59 | ||
| PBE-WC | 7.91 |
This table presents a selection of calculated energetic properties for bulk sodium chloride using different DFT functionals, compared with experimental values where available. Data sourced from reference. aps.org
Molecular Dynamics (MD) simulations are a cornerstone for studying the time-dependent behavior of the sodium chloride-water system. By simulating the motions of atoms and molecules over time, MD provides a detailed view of dynamic processes like crystallization, dissolution, and interfacial phenomena.
MD simulations have been extensively used to investigate the NaCl salt-solution interface. aip.org These simulations can model the system long enough to observe the equilibration of the solution in contact with the crystal, allowing for the direct calculation of properties like solubility. aip.org The simulations show that water molecules can strongly adsorb on the sodium chloride crystal surface, forming structured layers. acs.org The structure of these water layers near the interface appears to be largely independent of the solution's concentration. acs.org
The process of crystallization from a supersaturated solution is another area where MD simulations have provided significant insights. Enhanced sampling techniques within MD, sometimes augmented with machine learning, can be used to simulate phase transitions between the liquid and solid phases of NaCl. researchgate.net These simulations are crucial for understanding the nucleation mechanisms, including the formation of solid bridges between particles that can lead to caking at freezing temperatures. researchgate.net
Furthermore, MD simulations have been employed to study the dissolution of NaCl nanocrystals in water. nih.gov These studies have shown that dissolution often occurs in distinct stages, starting with the removal of the most exposed ions, followed by a period of dissolution at a relatively constant rate, and ending with the rapid dissolution of the remaining small crystal. nih.gov The initial shape of the nanocrystal can influence this process. nih.gov
Table 2: Applications of MD Simulations in NaCl-H₂O Research
| Research Area | Key Findings from MD Simulations |
| Interfacial Structure | Water molecules form distinct hydration layers near the NaCl(001) surface. acs.orgThe structure of these layers is largely independent of the bulk solution concentration. acs.org |
| Crystallization & Nucleation | Simulations can induce phase transitions and help understand the formation of the solid phase from solution. researchgate.netThey are used to study the formation of dihydrate solid bridges responsible for caking. researchgate.net |
| Dissolution | The dissolution of nanocrystals occurs in multiple stages. nih.govThe rate-determining step for dissolution under sink conditions is ion detachment from the crystal surface. nih.gov |
This table summarizes key applications and findings from Molecular Dynamics simulations of the sodium chloride-water system.
The accuracy of MD simulations is fundamentally dependent on the quality of the interatomic potentials, or force fields, used to describe the interactions between atoms. A significant amount of research has been dedicated to developing and validating force fields for the NaCl-H₂O system.
A variety of force fields have been developed, ranging from non-polarizable fixed-point-charge models to more complex polarizable models. Common water models like SPC/E and TIP4P/2005 are often paired with ion models such as the Joung-Cheatham (JC) or Smith-Dang (SD) force fields. acs.orgacs.orgaip.org The choice of the water model and the ion force field can significantly impact the simulation results, including predicted properties like liquid density and phase equilibria. acs.org For example, comparisons have shown that different combinations of water and ion models can lead to varying predictions of NaCl concentration in the liquid phase at a given pressure. acs.org
The validation of these force fields is typically performed by comparing simulation results against experimental data for a range of properties, such as solution densities, vapor pressures, and interfacial tensions, across different temperatures, pressures, and concentrations. acs.org Studies have shown that while many force fields can qualitatively reproduce trends, the quantitative accuracy can vary. nih.gov For instance, the tendency for ions to aggregate in solution is found to be more heavily influenced by the salt force field than the water model. nih.gov
More recently, machine learning (ML) techniques have been used to develop highly accurate interatomic potentials. These ML potentials, such as the Gaussian Approximation Potential (GAP), are trained on large datasets from DFT calculations. osti.govacs.org They can achieve near-DFT accuracy at a fraction of the computational cost, enabling simulations of larger systems for longer timescales. osti.govacs.org These advanced potentials have shown excellent agreement with experimental data for properties like structure factors and diffusion constants in molten NaCl. osti.gov
Table 3: Common Interatomic Potentials for NaCl-H₂O Systems
| Water Model | NaCl Force Field | Key Features/Applications |
| SPC/E | Joung-Cheatham (JC) | Widely used combination; parameterized to reproduce hydration free energies and lattice properties. aip.org |
| SPC/E | Smith-Dang (SD) | A common non-polarizable model combination used for studying thermodynamic and transport properties. acs.org |
| TIP4P/2005 | Madrid 2019 (M19) | A newer scaled-charge force field designed to reproduce solution densities and reduce excessive clustering. aip.org |
| N/A | Gaussian Approximation Potential (GAP) | Machine-learned potential trained on DFT data, offering high accuracy for structural and dynamic properties. osti.govacs.orgchemrxiv.org |
This table provides an overview of some commonly used interatomic potential combinations for simulating the sodium chloride-water system.
Geophysical and Atmospheric Roles of Sodium Chloride Dihydrate
Atmospheric Ice Nucleation
In the Earth's atmosphere, sodium chloride aerosols, largely derived from sea spray, are important participants in cloud formation. Under specific temperature and humidity conditions, these aerosols can exist as sodium chloride dihydrate, which has distinct ice-nucleating properties.
Heterogeneous Ice Nucleation Efficiency in Cirrus Clouds
This compound is an effective heterogeneous ice nucleus, particularly in the formation of cirrus clouds at high altitudes. copernicus.org Heterogeneous ice nucleation is the process where ice crystals form on a foreign particle, as opposed to homogeneous nucleation, which is the spontaneous freezing of supercooled water droplets.
Research has shown that hydrated crystalline NaCl particles are more efficient at nucleating ice than their anhydrous (water-free) counterparts. copernicus.org In laboratory studies simulating atmospheric conditions, hydrated NaCl particles were observed to initiate ice formation at a lower ice saturation ratio (Sice) compared to anhydrous NaCl. copernicus.org Specifically, hydrated NaCl particles nucleated ice at an average Sice of 1.02, while anhydrous particles required a higher average Sice of 1.11. copernicus.org In mixed populations of both hydrated and anhydrous particles, ice was observed to preferentially nucleate on the hydrated form in all instances. copernicus.org This enhanced efficiency is significant in the cold, upper troposphere where cirrus clouds form. The formation of the dihydrate is favored at temperatures below 236 K (-37°C), conditions often found at cirrus altitudes. copernicus.org
The table below summarizes the comparative ice nucleation efficiency of anhydrous NaCl and this compound.
| Particle Type | Average Ice Saturation Ratio (Sice) for Nucleation |
| Anhydrous NaCl | 1.11 ± 0.07 |
| This compound | 1.02 ± 0.04 |
Data sourced from laboratory experiments under simulated tropospheric conditions. copernicus.org
Influence on Cloud Microphysics and Radiative Properties
By acting as efficient ice nuclei, this compound particles can influence the microphysical properties of clouds. The presence of these effective nuclei can lead to the formation of a larger number of smaller ice crystals than would form through homogeneous nucleation alone. This alteration in the number and size distribution of ice crystals affects key cloud properties such as the liquid water path (LWP) and cloud droplet number concentration (CDNC). noaa.gov
These changes in cloud microphysics, in turn, impact the cloud's radiative properties. The size and concentration of ice crystals determine how a cloud interacts with solar (shortwave) and terrestrial (longwave) radiation. An increase in the number of smaller ice crystals can increase the cloud's albedo, or reflectivity, causing more sunlight to be scattered back to space. noaa.gov This has a cooling effect on the climate. The efficiency of sea salt aerosols, including this compound, as cloud condensation nuclei is a critical factor in these processes. noaa.gov While the direct radiative properties of this compound itself are of interest, its primary influence on the Earth's radiative balance is through its role in modifying the microphysics of clouds. noaa.govresearchgate.net
Active Site Density Measurements for Aerosols
The ice-nucleating ability of an aerosol is often quantified by its ice nucleation active site (INAS) density, which describes the number of active sites for ice formation per unit surface area of the aerosol. While specific INAS density measurements for isolated this compound are not extensively detailed, studies on sea salt aerosols provide relevant insights. Maximum INAS densities for crystalline sodium chloride particles have been found to be approximately 6x10¹⁰ m⁻² at an ice saturation ratio of 1.20 for temperatures below 225 K. acs.org These values are comparable to those derived for mineral dust particles, which are considered significant atmospheric ice nuclei. acs.orgametsoc.org The development of INAS parameterizations is crucial for accurately representing aerosol-cloud interactions in climate models. ametsoc.orgametsoc.org
Extraterrestrial Occurrence and Astrobiological Implications
Beyond Earth's atmosphere, sodium chloride and its hydrated forms are subjects of intense study in planetary science, particularly in the context of icy moons in the outer solar system.
Hydrogeochemical Processes in Subsurface Oceans
The presence and concentration of sodium chloride in the subsurface oceans of icy moons serve as a critical probe into their internal hydrogeochemical processes. semanticscholar.org The composition of plumes erupting from Enceladus, which have been sampled by the Cassini spacecraft, suggests a salty subsurface ocean. usra.edu
The freezing of saline water is a key process that shapes the icy shells of these moons. As salty water freezes, it forms nearly pure water ice, leaving behind a more concentrated salt solution known as brine. acs.org At temperatures below the eutectic point, this brine can freeze into a mixture of water ice and this compound. acs.org The dynamics of this freezing and brine rejection process can influence the physical structure and thermal properties of the ice shell.
Furthermore, the concentration of NaCl in the ocean can provide constraints on the size of the ocean itself. For Enceladus, it has been suggested that the observed salt concentrations in plume particles imply a relatively large subsurface ocean. semanticscholar.org The interaction between the ocean water and the moon's rocky core is likely the source of the dissolved salts. The study of sodium chloride and its hydrates is therefore fundamental to understanding the chemical composition, evolution, and potential habitability of these extraterrestrial oceans. nih.govnhm.ac.uk The dissociation of Na⁺ and Cl⁻ ions within the crystal lattices of hyperhydrated salts is a key finding, suggesting a wide diversity of similar salt hydrates may exist under these extreme conditions. nih.govresearchgate.netpnas.org
Implications for Cryogeology and Planetary Evolution
The study of this compound extends beyond terrestrial applications, offering significant insights into the geological processes of icy celestial bodies. The discovery of a metastable form of this compound, which forms through the rapid freezing of sodium chloride solutions, has profound implications for planetary science. nih.gov This metastable hydrate (B1144303) has been identified as a potential indicator of recent geological activity on icy worlds, such as the moons of Jupiter and Saturn. nih.govresearchgate.net Its presence on the surfaces of these moons could signify regions where subsurface brines have been rapidly exposed to cryogenic temperatures, marking these locations as high-priority targets for future planetary exploration missions. nih.govresearchgate.net
The transformation of this metastable dihydrate to the more stable hydrohalite form is an exothermic process, releasing latent heat. nih.gov This heat release within the upper ice shells of these celestial bodies could have significant geological implications, potentially influencing ice shell dynamics and thermal profiles. nih.gov The conditions required for the formation of this metastable phase—specifically, rapid freezing rates of 10¹–10² K s⁻¹—are unlikely to occur in natural terrestrial environments but may be prevalent on icy moons where subsurface water erupts into the vacuum of space. nih.gov
| Property | Value | Source |
| Metastable Dihydrate Transformation | Irreversible transformation to hydrohalite and ice Ih above 190 K | nih.gov |
| Heat of Transformation | -3.47 ± 0.55 kJ mol⁻¹ | nih.gov |
| Formation Condition | Rapid freezing (10¹–10² K s⁻¹) of NaCl solution at ambient pressure | nih.gov |
Role in Terrestrial Cryosphere
In Earth's cryosphere, this compound, also known as hydrohalite, is a crucial component in the chemical and physical evolution of sea ice and other saline frozen environments.
As seawater freezes, a process of brine rejection occurs where salt ions are expelled from the forming ice crystal lattice. rsc.orgacs.org This process results in the formation of nearly pure polycrystalline ice in equilibrium with a highly concentrated salt solution known as brine. rsc.orgacs.org As temperatures continue to decrease, this entrapped brine becomes increasingly concentrated.
Hydrohalite (NaCl·2H₂O) is the stable form of sodium chloride in the presence of water at temperatures below 0.1 °C. uu.nl When the temperature of the brine within sea ice drops below the eutectic point of approximately -21.1 °C (252 K), the brine undergoes a eutectic reaction, leading to the co-precipitation of ice and this compound. acs.orgresearchgate.net This formation of solid hydrohalite within the sea ice matrix significantly alters its physical properties, including its thermal conductivity, salinity, and mechanical strength. rsc.org The phase diagram of the NaCl-H₂O system shows that at the eutectic point, the solution reaches a concentration of 23.3 wt% NaCl before solidifying into a mixture of ice and hydrohalite. rsc.org
| Event | Temperature | NaCl Concentration | Resulting Phases | Source |
| Initial Freezing | Freezing Point | ~3.5% (Typical Seawater) | Pure ice and concentrated brine | rsc.orgacs.org |
| Eutectic Point | ~ -21.1 °C (252 K) | 23.3 wt% | Solid ice and solid this compound (hydrohalite) | rsc.orgacs.orgresearchgate.net |
The formation of this compound within these confined spaces is a key factor in the physical chemistry of sea ice. The transition from liquid brine to solid ice and hydrohalite is accompanied by volume changes, which can induce stress and affect the microstructure of the ice. researchgate.net Molecular dynamics simulations have been employed to investigate the behavior of ions at the ice-water interface, showing that the presence of sodium and chloride ions significantly influences the structural and dynamical properties of the disordered, liquid-like layers within the ice. acs.org The crystallization of hydrohalite within brine inclusions is a fundamental process that governs the salt content and physical characteristics of sea ice, particularly at colder temperatures. researchgate.net
Interactions and Formation of Complex Systems Involving Sodium Chloride Dihydrate
Hydration Interactions in Multicomponent Salt Systems
The behavior of sodium chloride dihydrate in complex aqueous solutions is critical to understanding natural and industrial processes, from the geochemistry of icy planetary bodies to industrial crystallization. The presence of other ions can significantly influence its crystallization and lead to the formation of more complex hydrated salt structures.
The simultaneous crystallization of sodium chloride and calcium sulfate is a relevant model for treating industrial brines. researchgate.net In such ternary systems (NaCl-CaSO₄-H₂O), the presence of calcium and sulfate ions affects the crystallization behavior of sodium chloride. While sodium chloride is highly soluble, and calcium sulfate is only slightly soluble, their interaction during evaporative crystallization is complex. researchgate.net
Research into the crystallization of calcium sulfate dihydrate (gypsum) shows that the presence of sodium chloride can have an accelerating effect on the crystallization process. cdnsciencepub.com However, this is counteracted by an increase in the solubility of calcium sulfate in the brine. cdnsciencepub.com In industrial processes aiming to treat wastewater, controlling the supersaturation conditions by managing evaporation rates is key to forming uniform particles of both salts, which aids in their separation and removal. researchgate.net The goal is often to produce crystals with regular shapes and large sizes to facilitate downstream processes like filtration. researchgate.net
This compound can be a component of more complex, mixed-salt hydrates. An example of such a compound is Rhodium(III) this compound. This compound is a specific, complex salt where rhodium, sodium, chlorine, and water molecules are integrated into a single crystal structure. High-purity forms of this compound are available for commercial and research purposes. americanelements.com
The formation of such mixed hydrates is significant in the field of coordination chemistry. The parent rhodium compound, Rhodium(III) chloride trihydrate (RhCl₃(H₂O)₃), is a key precursor for synthesizing a wide variety of organometallic complexes. chemeurope.comwikipedia.org It is produced from salts like Na₃RhCl₆, which is obtained during the purification of rhodium from other platinum group metals. wikipedia.org The existence of stable mixed-salt hydrates like Rhodium(III) this compound demonstrates the intricate ways water molecules can bridge different metal ions and halides in a crystalline lattice.
Chemical Reactivity at Surfaces
The surfaces of this compound crystals are chemically active sites, particularly when exposed to atmospheric gases or when undergoing dissolution. These interfacial processes are fundamental to atmospheric chemistry and material science.
Sodium chloride particles, prevalent in marine aerosols, are known to react with atmospheric gases like sulfur dioxide (SO₂). copernicus.org This reactivity is crucial in atmospheric chemistry, contributing to the transformation of gases and the chemical evolution of aerosols. When exposed to air containing SO₂, especially in the presence of oxygen or other oxidants, sodium chloride can be converted to sodium sulfate. nasa.govnasa.gov
Studies have shown that this reaction can proceed through several steps. The interaction of SO₂ with the NaCl surface can lead to the formation of intermediate compounds. nasa.gov For instance, experiments exposing NaCl crystals to gaseous mixtures of SO₂, SO₃, and O₂ at various temperatures revealed the formation of different product films, including Na₂S₂O₇ and Na₂SO₄. nasa.gov At temperatures above 625°C, a liquid eutectic of NaCl-Na₂SO₄ can form. nasa.gov The presence of water, which would be integral to the dihydrate structure at lower temperatures, can facilitate these reactions by providing a medium for aqueous-phase chemistry on the crystal surface. copernicus.orgyoutube.com The uptake of SO₂ and other gases like NO₂ by aqueous NaCl droplets can lead to the formation of sulfate and nitrate. copernicus.org
Table 1: Products of NaCl Reaction with Sulfur Oxides
| Reactant Gases | Temperature Range (°C) | Observed Products on NaCl Surface |
| SO₃, SO₂, O₂ | 100 - 850 | NaCl-SO₃, Na₂S₂O₇, Na₂SO₄, NaCl-Na₂SO₄ |
This table is based on data from reactions with anhydrous NaCl, which provides a model for the reactivity of the salt component in the dihydrate.
The dissolution of sodium chloride in water is an intricate interfacial process governed by the interactions between the polar water molecules and the ions in the crystal lattice. libretexts.orgedumedia.com When a crystal of this compound is exposed to water, the water molecules, with their partial positive and negative charges, are attracted to the charged Na⁺ and Cl⁻ ions. libretexts.org
The process unfolds in several stages at the solid-liquid interface:
Ion Attraction: The partially negative oxygen end of water molecules attracts the positive sodium ions (Na⁺), while the partially positive hydrogen ends attract the negative chloride ions (Cl⁻). libretexts.org
Ion Rolling and Removal: Before an ion fully dissolves, it may first roll onto the crystal surface, reducing its coordination with the lattice and increasing its coordination with water molecules. nih.govarxiv.orgcam.ac.uk The process continues as the electrostatic attraction from the surrounding water molecules overcomes the ionic bonds holding the crystal together, pulling the ions away one by one. edumedia.com
Solvation: Once detached from the crystal, the individual ions become fully surrounded by water molecules in a process called solvation (or hydration). libretexts.org This shell of water molecules stabilizes the ions in the solution and prevents them from reattaching to the crystal. libretexts.org
Crumbling Mechanism: Advanced simulations show that dissolution is not always a simple, uniform layer-by-layer process. Instead, it can proceed via a "crumbling" mechanism, where a steady, ion-by-ion loss is followed by a rapid disintegration or collapse of the crystal structure once it reaches a critical point of instability. nih.govarxiv.orgcam.ac.uk This is often driven by the increasing ratio of surface area to volume as the crystal shrinks. arxiv.orgcam.ac.uk
This dissolution is an inherently dynamic and stochastic process, with the rate and specific mechanism influenced by factors at the interface. nih.govcam.ac.uk
Role in Industrial Material Science
While a significant portion of sodium chloride is used for chemical manufacturing and de-icing, it also plays several important roles in material science and industrial processing. cstitaniums.combellchem.comgreengoldoman.com Its properties are leveraged to create, modify, or process a variety of materials.
Ceramics: In pottery, a "salt glazing" process involves adding sodium chloride into the kiln at high temperatures (e.g., 2000°F). The salt vaporizes and the sodium acts as a flux with the silica in the pottery, melting the surface to form a strong, ceramic glaze. bellchem.com
Metallurgy: Sodium chloride is used in the extraction and refining of metals like aluminum and magnesium. cstitaniums.comnih.gov It acts as a flux in refining, helping to separate impurities from the molten metal. cstitaniums.com
Synthetic Rubber and Polymers: Salt is used as an emulsifier in the production of synthetic rubber, helping to blend oils and water-based components. bellchem.com In some polymerization processes, it can be used to control reaction rates or to precipitate the final polymer product from a solution.
Textile Industry: In dyeing processes, sodium chloride acts as a catalyst and electrolyte, enhancing the absorption and fixation of dye onto cellulosic fibers. bellchem.comarchindustries.co.in
Construction Materials: It is sometimes used as an additive in concrete to accelerate the setting process. cstitaniums.com
These applications demonstrate how the fundamental chemical and physical properties of sodium chloride are harnessed in the science and engineering of materials.
Table 2: Industrial Material Science Applications of Sodium Chloride
| Industry | Application | Function of Sodium Chloride |
| Ceramics | Salt Glazing | Acts as a flux to form a ceramic glaze on pottery. bellchem.com |
| Metallurgy | Metal Extraction/Refining | Fluxing agent to separate impurities. cstitaniums.comnih.gov |
| Polymers | Synthetic Rubber Production | Emulsifying agent. bellchem.com |
| Textiles | Dyeing | Promotes dye uptake and fixation. bellchem.comarchindustries.co.in |
| Construction | Concrete Additive | Accelerates the setting process. cstitaniums.com |
Influence on Geopolymer Hydration and Mechanical Performance
Sodium chloride can act as an activator in slag composite matrix geopolymers, influencing the hydration process and consequently the mechanical strength of the material. The sodium ions (Na⁺) can create a more alkaline environment, which promotes slag hydration, while the chloride ions (Cl⁻) can participate in the reactions to generate new crystalline products. researchgate.net
Research has shown that appropriate dosages of sodium chloride can lead to significant improvements in the compressive strength of slag-based geopolymers. For instance, the addition of NaCl has been shown to increase the 3-day compressive strength by 55.8% and the 28-day strength by 23.9%. researchgate.netmdpi.com In some cases, a 2% addition of NaCl resulted in a 66.67% increase in 3-day compressive strength. mdpi.com However, the effect is dose-dependent, and exceeding optimal concentrations can be detrimental. For example, while a 1% NaCl addition increased the strength of fly-ash-based geopolymer, concentrations between 3% and 11% led to a drop in strength. mdpi.com
The combination of sodium chloride with other compounds, such as gypsum, can have a synergistic effect. When used together, they can generate sodium hydroxide (NaOH), further promoting slag hydration. mdpi.com The combined use of 2% NaCl and 7.5% gypsum has been reported to increase 3-day and 28-day compressive strengths by 148% and 37.85%, respectively, while also reducing porosity by 18.7%. mdpi.com
The mechanism behind this strength enhancement involves the formation of new hydration products, including tabular, needle-, and rod-shaped crystals that reinforce the material's microstructure. researchgate.net
Table 1: Effect of NaCl and Gypsum on Compressive Strength of Slag-Based Geopolymer
| Additive(s) | Dosage | Time | Compressive Strength Increase (%) | Reference |
|---|---|---|---|---|
| NaCl | Appropriate | 3 days | 55.8 | researchgate.netmdpi.com |
| NaCl | Appropriate | 28 days | 23.9 | researchgate.netmdpi.com |
| NaCl | 2% | 3 days | 66.67 | mdpi.com |
| Gypsum | 7.5% | 3 days | 97.33 | researchgate.net |
| Gypsum | 7.5% | 28 days | 36.92 | researchgate.net |
| NaCl + Gypsum | 2% + 7.5% | 3 days | 148 | mdpi.com |
| NaCl + Gypsum | 2% + 7.5% | 28 days | 37.85 | mdpi.com |
Formation of Secondary Crystalline Phases (e.g., Friedel's Salt, Kuzel's Salt)
In systems containing calcium, alumina, and water, such as Portland cement and certain geopolymers, the presence of sodium chloride facilitates the formation of specific secondary crystalline phases known as Friedel's salt and Kuzel's salt. researchgate.net These phases are part of the layered double hydroxide (LDH) family and play a significant role in binding chloride ions within the material's matrix. wikipedia.org
Friedel's Salt (Ca₂Al(OH)₆(Cl) · 2H₂O or 3CaO·Al₂O₃·CaCl₂·10H₂O in cement chemist notation) is a calcium chloroaluminate hydrate (B1144303). wikipedia.orgmatec-conferences.org It forms when free chloride ions react with aluminate phases, such as AFm hydrates (C₄AH₁₃ and its derivatives), present in the cementitious system. wikipedia.org The formation can occur through two primary mechanisms:
Adsorption Mechanism : Chloride ions from the solution are adsorbed into the interlayers of the AFm structure to balance the positive charge of the main layers ([Ca₂Al(OH)₆]⁺). researchgate.net
Anion-Exchange Mechanism : Chloride ions exchange with hydroxide (OH⁻) ions present in the interlayers of the AFm hydrates, releasing OH⁻ ions into the solution. researchgate.net
Kuzel's Salt (3CaO·Al₂O₃·0.5CaSO₄·0.5CaCl₂·11H₂O or Ca₄Al₂(OH)₁₂Cl(SO₄)₀.₅·5H₂O) is a chloro-sulfoaluminate AFm phase. researchgate.net Its structure is an ordered intercalation of Friedel's salt and monosulfoaluminate layers. researchgate.netwikipedia.org Kuzel's salt tends to form in environments with lower chloride concentrations. tudelft.nl As the concentration of chloride ions increases, Kuzel's salt can be converted into Friedel's salt. tudelft.nl
The formation of these salts is significant as it affects the porosity and durability of the material. For instance, the combined addition of NaCl and gypsum to slag-based geopolymers leads to the generation of both Friedel's salt and Kuzel's salt, contributing to the observed increases in compressive strength. mdpi.commdpi.comresearchgate.net These crystalline products, along with others like ettringite (AFt), fill the pores within the geopolymer matrix, leading to a denser and stronger structure. mdpi.com
Table 2: Secondary Crystalline Phases
| Compound Name | Chemical Formula | Cement Chemist Notation | Formation Condition |
|---|---|---|---|
| Friedel's Salt | Ca₂Al(OH)₆(Cl) · 2H₂O | 3CaO·Al₂O₃·CaCl₂·10H₂O | Presence of chloride ions, can form from Kuzel's salt at higher chloride concentrations. wikipedia.orgtudelft.nl |
| Kuzel's Salt | Ca₄Al₂(OH)₁₂Cl(SO₄)₀.₅·5H₂O | 3CaO·Al₂O₃·0.5CaSO₄·0.5CaCl₂·11H₂O | Forms in lower chloride concentration environments. researchgate.nettudelft.nl |
Future Research Directions and Unresolved Questions
Elucidation of Novel and Hyperhydrated Phases
Until recently, sodium chloride dihydrate (NaCl·2H₂O), or hydrohalite, was the only known solid hydrate (B1144303) phase of NaCl. pnas.org However, groundbreaking research has revealed the existence of new, "hyperhydrated" phases of sodium chloride that are stable under specific conditions, such as those found on icy moons. pnas.orguchicago.edu
Recent experimental work has led to the characterization of three such hyperhydrated forms, with two crystal structures being refined: disodium (B8443419) chloride decaheptahydrate (2NaCl·17H₂O) and sodium chloride decatriahydrate (NaCl·13H₂O). pnas.orguchicago.edu These discoveries were made by studying the H₂O-NaCl system at low temperatures (150 to 300 K) and high pressures (up to 2,500 MPa). pnas.org A key finding is that within these crystal lattices, the Na⁺ and Cl⁻ ions are fully dissociated, allowing for a high incorporation of water molecules, which explains their hyperhydrated nature. pnas.orguchicago.eduethz.ch
The existence of these phases represents a major update to the H₂O–NaCl phase diagram, which had not been significantly revised in over 150 years. pnas.orgnih.gov Thermodynamic constraints suggest that the 2NaCl·17H₂O phase could be stable at room pressure below 235 K, making it a potentially abundant form of NaCl hydrate on the surfaces of icy celestial bodies like Europa, Ganymede, and Enceladus. uchicago.edunih.govresearchgate.net
Future research should focus on a systematic exploration of the H₂O-NaCl phase diagram under a wider range of temperatures and pressures to identify other potential stable or metastable hydrate phases. The discovery of these hyperhydrated structures suggests that a greater diversity of crystalline phases for common salts may exist under similar conditions. pnas.orgethz.ch
| Newly Discovered NaCl Hydrates | Formula | Common Name | Key Structural Feature |
| Disodium chloride decaheptahydrate | 2NaCl·17H₂O | SC8.5 | Dissociated Na⁺ and Cl⁻ ions |
| Sodium chloride decatriahydrate | NaCl·13H₂O | SC13 | Dissociated Na⁺ and Cl⁻ ions |
Refinement of Kinetic and Thermodynamic Models
The discovery of novel and hyperhydrated phases of sodium chloride necessitates a significant refinement of existing kinetic and thermodynamic models. Current models for the NaCl-H₂O system are largely based on the properties of anhydrous NaCl and its dihydrate. pnas.org The new findings demonstrate that these models are incomplete and cannot predict the formation or stability of these more complex hydrates.
Research into the thermodynamics and kinetics of gas hydrate formation in the presence of NaCl has shown that salt concentration significantly impacts phase equilibria, gas uptake, and dissociation behavior. researchgate.net For instance, NaCl shifts the equilibrium curve of HFC-125a hydrate to higher pressures at a given temperature and reduces gas uptake. researchgate.net While NaCl is generally considered a thermodynamic inhibitor of gas hydrate formation, low concentrations can, under certain conditions, promote hydrate nucleation. researchgate.netnih.gov Molecular dynamics simulations have been employed to understand the microscopic interactions and the inhibitory effects of ions like Na⁺ and Cl⁻ on hydrate nucleation and growth. bohrium.com
Advanced In-Situ Characterization of Dynamic Processes
The identification of the new sodium chloride hydrates was made possible by the use of advanced in-situ experimental techniques. usra.edu Specifically, cryogenically cooled diamond anvil cells coupled with single-crystal X-ray diffraction (SCXRD) and Raman spectroscopy were instrumental in characterizing these phases under high-pressure and low-temperature conditions. usra.edu These methods allow for the real-time observation of phase transitions and crystal structure determination as pressure and temperature are varied.
Future research should leverage and further develop these in-situ characterization techniques to study the dynamic processes of hydrate formation, dissociation, and transformation. Visualizing the nucleation and growth of sodium chloride crystals from supersaturated solutions in real-time has been demonstrated using in-situ liquid cell transmission electron microscopy (TEM). sciopen.com This approach can provide unprecedented insights into the molecular-level mechanisms of crystallization, including the formation of initial crystalline seeds from amorphous ion clusters. sciopen.comrsc.org
Applying such advanced in-situ methods to the newly discovered hyperhydrated phases will be crucial for understanding their formation pathways and stability fields. Techniques like synchrotron X-ray and neutron powder diffraction can also be used to study metastable phases formed through rapid freezing, providing structural information and tracking their transformation upon heating. acs.org These experimental approaches will provide the critical data needed to validate and refine the thermodynamic and kinetic models discussed in the previous section.
Applications in Energy Storage and Advanced Materials Development
While sodium chloride itself is widely considered for thermal energy storage (TES), particularly in molten salt form for high-temperature applications, the specific use of its hydrated forms, like the dihydrate, is a less explored but promising area. researchgate.netbohrium.com Salt hydrates are known to be effective phase change materials (PCMs) for thermal energy storage due to their high latent heat of fusion. nrel.gov
The unique physicochemical properties, natural abundance, and low cost of sodium chloride make it an attractive candidate for various electrochemical energy technologies. rsc.org Recent reviews have highlighted the use of NaCl-based electrolytes in supercapacitors, batteries, and for hydrogen production. rsc.org Furthermore, NaCl is used as a template in the synthesis of advanced materials. rsc.org
Future research should investigate the potential of this compound and the newly discovered hyperhydrated phases as novel PCMs for low-temperature thermal energy storage. Their phase transition temperatures and latent heats need to be accurately determined. The reversible transformation between different hydrate phases or between a hydrate and an anhydrous/lower hydrate state could offer a mechanism for energy storage. The development of stable, nanocoated salt hydrates could also address issues like corrosion and improve long-term cyclability for thermal battery applications. youtube.com Exploring the role of these hydrates in developing new materials, perhaps by using their unique crystal structures as templates, is another exciting research direction.
Exploration of Complex Salt Hydrate Systems
The behavior of sodium chloride hydrates in more complex chemical systems is of significant interest for a wide range of applications, from understanding geochemical processes to industrial applications like gas transportation and desalination. bohrium.com In natural environments, aqueous solutions rarely contain only a single salt.
Studies on the effect of NaCl on gas hydrate formation have shown that it acts as a thermodynamic inhibitor, shifting the conditions required for hydrate formation. ut.ac.irmdpi.com However, its kinetic effect can be more complex, with evidence suggesting that the presence of other substances, like oils or surfactants, can alter its inhibitory properties. researchgate.netnih.gov The addition of salt can also have an inhibitory effect on the "memory effect" in secondary hydrate formation. bohrium.com Thermodynamic modeling of multicomponent salt systems, such as (NaCl + KCl + MgCl₂ + CaCl₂ + ZnCl₂), is being developed to predict phase equilibria in these complex molten salt mixtures, which is relevant for high-temperature applications. researchgate.net
Future research should extend these investigations to the newly discovered hyperhydrated phases of sodium chloride. It is crucial to understand how the presence of other salts (e.g., magnesium sulfates, chlorides) affects the stability and formation of these hyperhydrated structures, as such mixtures are relevant to the compositions of oceans on icy worlds. pnas.org Investigating the kinetics and thermodynamics of hydrate formation in these complex, multi-salt systems at low temperatures and high pressures will provide a more realistic understanding of their behavior in natural settings and could open up new technological applications. researchgate.netbohrium.com
Q & A
Q. What are the standard methods for synthesizing and purifying sodium chloride dihydrate in laboratory settings?
this compound is typically crystallized from supersaturated aqueous NaCl solutions under controlled low-temperature conditions (≤0°C). To ensure purity, the solution should be filtered to remove impurities before slow evaporation or cooling. For applications requiring precise stoichiometry (e.g., simulated biological fluids), gravimetric analysis post-drying (e.g., lyophilization) is recommended to confirm hydration state .
Q. How does this compound differ in solubility compared to anhydrous NaCl, and how should this be addressed in experimental design?
NaCl·2H₂O exhibits lower solubility in cold water (~26.4 g/100 mL at 0°C) compared to anhydrous NaCl (~35.7 g/100 mL at 0°C). Researchers must account for temperature-dependent solubility when preparing solutions for low-temperature studies (e.g., crystallography or cryobiology). Pre-cooling solvents and maintaining strict temperature control during dissolution are critical to avoid unintended phase changes .
Q. What stoichiometric considerations are essential when using this compound in precipitation reactions (e.g., with carbonates)?
The dihydrate form adds 2 H₂O molecules to the molar mass (58.44 g/mol for NaCl vs. 94.47 g/mol for NaCl·2H₂O). For reactions requiring precise molar ratios (e.g., with Na₂CO₃ to precipitate CaCO₃), adjust calculations to include the hydrated water. For example, 1.00 g of CaCl₂·2H₂O (147.01 g/mol) reacts with 0.73 g of Na₂CO₃ (105.99 g/mol) to yield 1.90 g of CaCO₃, assuming 100% efficiency .
Advanced Research Questions
Q. How can infrared optical constants of this compound be applied to study crystallization kinetics in aerosol droplets?
Infrared extinction spectroscopy (6000–800 cm⁻¹ range) enables real-time monitoring of NaCl·2H₂O crystallization in airborne droplets at 216–235 K. The technique quantifies phase transitions by tracking changes in refractive indices, which correlate with crystal growth rates and nucleation thresholds. This method is critical for modeling atmospheric ice nucleation and cloud formation .
Q. What experimental strategies resolve contradictions in solubility data for this compound across different studies?
Discrepancies often arise from variations in temperature control, ionic strength of background solutions, or hydration state verification. To standardize measurements:
Q. How does this compound influence ion transport in synthetic biological fluids, and how can this be optimized for in vitro models?
In simulated tear fluid (STF) or synthetic urine, NaCl·2H₂O contributes to osmotic balance and ion conductivity. For STF preparation: dissolve 670 mg NaCl, 200 mg NaHCO₃, and 8 mg CaCl₂·2H₂O in 100 mL H₂O (pH 7.4). Adjust ion ratios iteratively using conductivity meters and compare with physiological benchmarks (e.g., 15–45 mS/cm for tear fluid) .
Q. What role does this compound play in the synthesis of CZTSSe (copper-zinc-tin-sulfur-selenide) absorbers for photovoltaic applications?
In precursor solutions for CZTSSe thin films, NaCl·2H₂O acts as a flux agent, lowering the melting point of the salt mixture and promoting homogeneous crystal growth. A typical formulation includes 0.1 M NaCl·2H₂O in DMSO with SnCl₂·2H₂O, CuCl₂·2H₂O, and ZnCl₂. Annealing at 550°C under Se vapor enhances grain boundary passivation .
Methodological Notes
- Phase Verification : Use X-ray diffraction (XRD) to distinguish NaCl·2H₂O from anhydrous NaCl or ice phases. Peaks at 2θ = 23.5° (011) and 32.1° (012) confirm the dihydrate structure .
- Storage : Store under argon at ≤4°C to prevent dehydration. Periodically check hydration via thermogravimetric analysis (TGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
